4-[(6-Hydrazinylpyridin-3-yl)sulfonyl]morpholine
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Overview
Description
4-[(6-Hydrazinylpyridin-3-yl)sulfonyl]morpholine is a chemical compound with the molecular formula C9H14N4O3S and a molecular weight of 258.3 g/mol . This compound is characterized by the presence of a morpholine ring, a pyridine ring, and a sulfonyl group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(6-Hydrazinylpyridin-3-yl)sulfonyl]morpholine typically involves the reaction of 6-chloropyridine-3-sulfonyl chloride with morpholine in the presence of a base such as triethylamine. The resulting intermediate is then treated with hydrazine hydrate to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: 4-[(6-Hydrazinylpyridin-3-yl)sulfonyl]morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
4-[(6-Hydrazinylpyridin-3-yl)sulfonyl]morpholine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-[(6-Hydrazinylpyridin-3-yl)sulfonyl]morpholine involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. The sulfonyl group enhances the compound’s binding affinity to its targets, making it a potent inhibitor .
Comparison with Similar Compounds
- 4-[(6-Hydrazinylpyridin-3-yl)sulfonyl]piperidine
- 4-[(6-Hydrazinylpyridin-3-yl)sulfonyl]thiomorpholine
Comparison:
- 4-[(6-Hydrazinylpyridin-3-yl)sulfonyl]morpholine is unique due to its morpholine ring, which imparts distinct chemical properties compared to piperidine and thiomorpholine derivatives.
- The presence of the morpholine ring enhances the compound’s solubility and stability, making it more suitable for certain applications .
Properties
IUPAC Name |
(5-morpholin-4-ylsulfonylpyridin-2-yl)hydrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O3S/c10-12-9-2-1-8(7-11-9)17(14,15)13-3-5-16-6-4-13/h1-2,7H,3-6,10H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPTNFSBSDOSUTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CN=C(C=C2)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
627841-48-9 |
Source
|
Record name | 4-[(6-hydrazinylpyridin-3-yl)sulfonyl]morpholine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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